BenchChemオンラインストアへようこそ!

N-phenyl-1H-indazole-6-carboxamide

Kinase inhibitor selectivity Regioisomer pharmacology Indazole carboxamide

N-Phenyl-1H-indazole-6-carboxamide is a small-molecule heterocyclic amide (molecular formula C14H11N3O, molecular weight 237.26 g/mol) characterized by a 1H-indazole bicyclic core bearing a phenylcarboxamide substituent at the 6-position. Unlike the more extensively profiled 1-carboxamide and 3-carboxamide regioisomers, the 6-substituted variant positions the carboxamide group at the benzo ring, conferring a distinct hydrogen-bonding geometry and electron distribution that diverges from other indazole carboxamide substitution patterns.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B7525593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1H-indazole-6-carboxamide
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C14H11N3O/c18-14(16-12-4-2-1-3-5-12)10-6-7-11-9-15-17-13(11)8-10/h1-9H,(H,15,17)(H,16,18)
InChIKeyIULLIOOHQQYSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-Indazole-6-Carboxamide: Core Scaffold Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


N-Phenyl-1H-indazole-6-carboxamide is a small-molecule heterocyclic amide (molecular formula C14H11N3O, molecular weight 237.26 g/mol) characterized by a 1H-indazole bicyclic core bearing a phenylcarboxamide substituent at the 6-position [1]. Unlike the more extensively profiled 1-carboxamide and 3-carboxamide regioisomers, the 6-substituted variant positions the carboxamide group at the benzo ring, conferring a distinct hydrogen-bonding geometry and electron distribution that diverges from other indazole carboxamide substitution patterns [2]. This scaffold is recognized as a substructure within the clinical-stage PROTAC degrader Vepdegestrant (ARV-471) and appears in patent families covering receptor-interacting protein kinase 1 (RIPK1) inhibition, ketohexokinase (KHK) modulation, and IKK2 inhibition, underscoring its privileged status in medicinal chemistry [3][4].

Why Generic Indazole Carboxamide Substitution Fails: Regioisomeric and Pharmacological Divergence of N-Phenyl-1H-Indazole-6-Carboxamide


Interchanging indazole carboxamide regioisomers is not pharmacologically neutral. The position of the carboxamide group on the indazole nucleus—whether at N1, C3, or C6—determines the vector of the phenylcarboxamide moiety, which in turn dictates target engagement. N-Phenyl-1H-indazole-3-carboxamide (the 3-substituted regioisomer) exhibits FLT3 kinase inhibition with an IC50 of 350 nM, whereas the 1-substituted 3-amino-N-phenyl-1H-indazole-1-carboxamide series displays broad antiproliferative activity with a mean GI50 of 1.90 μM against the NCI 60-cell-line panel [1][2]. By contrast, the 6-carboxamide scaffold—specifically 1-phenyl-1H-indazole-6-carboxamide derivatives—has been identified as a KHK (ketohexokinase) inhibitory chemotype in patent US 11,083,720, with close analogs C-34 (N-(azetidin-3-yl)-1-phenyl-1H-indazole-6-carboxamide) and C-26 (1-phenyl-N-(piperidin-4-yl)-1H-indazole-6-carboxamide) yielding KHK IC50 values of 580 nM and 2.30 μM, respectively [3]. Thus, a procurement decision to substitute the 6-carboxamide scaffold with a 3-carboxamide or 1-carboxamide analog would direct the screening campaign toward entirely different kinase targets (FLT3 vs. KHK vs. undefined antiproliferative mechanisms), invalidating cross-regioisomer comparisons.

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation of N-Phenyl-1H-Indazole-6-Carboxamide


Regioisomeric Target Engagement Divergence: 6-Carboxamide vs. 3-Carboxamide vs. 1-Carboxamide Indazole Scaffolds

The regioisomeric position of the carboxamide substituent on the indazole nucleus fundamentally redirects kinase target engagement. The 3-carboxamide regioisomer N-phenyl-1H-indazole-3-carboxamide is a confirmed FLT3 inhibitor (IC50 = 350 nM, recombinant FLT3 cytoplasmic domain, baculovirus expression) [1]. The 1-carboxamide series (3-amino-N-phenyl-1H-indazole-1-carboxamides) demonstrates antiproliferative activity across the NCI 60-cell-line panel (mean GI50 = 1.90 μM for lead compound 1c) without a single defined kinase target [2]. The 6-carboxamide scaffold—exemplified by 1-phenyl-1H-indazole-6-carboxamide derivatives—is claimed as a KHK (ketohexokinase) inhibitory chemotype (US 11,083,720), with the closest characterized analog C-34 (N-(azetidin-3-yl)-1-phenyl-1H-indazole-6-carboxamide) achieving KHK IC50 = 580 nM [3]. No published data show that any 3-carboxamide or 1-carboxamide regioisomer inhibits KHK at comparable concentrations. This regioisomeric target-switching precludes substitution of one regioisomer for another in any screening cascade without full revalidation of target engagement.

Kinase inhibitor selectivity Regioisomer pharmacology Indazole carboxamide Target engagement profiling FLT3 KHK

KHK Inhibitory Potency Differentiation: N-phenyl-1H-indazole-6-carboxamide Scaffold vs. Indazole-3-carboxamide p38α Inhibitor Chemotype

Within the broader indazole carboxamide class, target selectivity is exquisitely sensitive to substitution pattern. The 6-carboxamide scaffold with N1-phenyl substitution targets ketohexokinase (KHK), a fructolysis-regulating enzyme implicated in metabolic disorders [1]. By contrast, a heavily elaborated 6-carboxamide indazole derivative—5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide (p38α inhibitor 1, CAS 1034189-82-6)—inhibits p38α MAPK with potency reported in patent WO 2008076265, demonstrating that even within the 6-carboxamide subclass, distal substituents (N1-isobutyl vs. N1-phenyl; C5-difluorophenoxy vs. C5-H) redirect selectivity from p38α to KHK . The N-phenyl-1H-indazole-6-carboxamide scaffold lacking C5 substitution thus occupies a distinct selectivity niche within the 6-carboxamide chemotype family, warranting its procurement as a discrete screening entity rather than assuming interchangeability with more heavily substituted 6-carboxamide analogs.

Ketohexokinase inhibition KHK p38α MAPK Indazole carboxamide Fructose metabolism Kinase selectivity

Synthetic Intermediate Value: N-Phenyl-1H-Indazole-6-Carboxamide as a Key Structural Motif in Clinical PROTAC Degrader Vepdegestrant (ARV-471)

The 1-phenyl-1H-indazole-6-carboxamide core represents the estrogen receptor (ER)-binding moiety within the clinical-stage PROTAC degrader Vepdegestrant (ARV-471, PF-07850327), which is under investigation in Phase 2 clinical trials (VERITAC-2, NCT04072952) for ER+/HER2- breast cancer [1]. Vepdegestrant incorporates a 1-phenyl-1H-indazole-6-carboxamide substructure as the ERα-targeting warhead, connected via a linker to a cereblon (CRBN) E3 ligase-binding moiety [2]. This structural deployment confirms that the 6-carboxamide substitution pattern is compatible with high-affinity ERα engagement and, critically, that the N-phenyl group is not merely a synthetic placeholder but a pharmacophoric element preserved in a clinical candidate. By contrast, the 3-carboxamide regioisomer has not been reported in any clinical-stage PROTAC or small-molecule degrader program, underscoring the non-substitutability of the 6-carboxamide scaffold for ER-targeted protein degradation applications [3].

PROTAC degrader Vepdegestrant ARV-471 Estrogen receptor Indazole-6-carboxamide Targeted protein degradation

Intra-Class 6-Carboxamide KHK Potency Differentiation: N-Azetidinyl vs. N-Piperidinyl Amide Substituent Effects

Within the 1-phenyl-1H-indazole-6-carboxamide series claimed in US Patent 11,083,720, the nature of the amide nitrogen substituent critically modulates KHK inhibitory potency. The azetidine-containing analog C-34 (N-(azetidin-3-yl)-1-phenyl-1H-indazole-6-carboxamide) achieves a KHK IC50 of 580 nM, representing an approximately 4-fold improvement over the piperidine-containing analog C-26 (1-phenyl-N-(piperidin-4-yl)-1H-indazole-6-carboxamide, IC50 = 2.30 μM) [1]. This intra-class SAR establishes that the unsubstituted amide (N-phenyl-1H-indazole-6-carboxamide) represents the minimal pharmacophoric core from which potency-optimizing substituents (azetidine > piperidine) can be systematically explored. The granular potency difference between C-34 and C-26 provides a quantitative benchmark against which any novel amide-substituted analog—including the parent unsubstituted compound—can be evaluated for KHK engagement.

KHK inhibitor SAR Indazole-6-carboxamide Fructokinase Amide substituent optimization Metabolic disease

Patent Landscape Differentiation: 6-Carboxamide Indazoles in RIPK1 vs. IKK2 vs. KHK Inhibitor Patent Families

The 1H-indazole-6-carboxamide scaffold appears across multiple distinct patent families, each claiming a different kinase target, illustrating that the substitution pattern—not merely the core scaffold—dictates intellectual property positioning. Bristol-Myers Squibb's patent family (US 2022/0380335; WO 2020/056072) claims 1H-indazole carboxamides as RIPK1 inhibitors with demonstrated utility in necroptosis-related indications [1]. The Bayer Pharma patent family (US 2016/0311833) claims 6-substituted indazole carboxamides for endometriosis, lymphomas, macular degeneration, COPD, and psoriasis [2]. SmithKline Beecham (WO 2005/058884) claims indazole carboxamides as IKK2 inhibitors for rheumatoid arthritis, asthma, and COPD [3]. The University of Colorado patent (US 11,083,720) specifically claims 1-phenyl-1H-indazole-6-carboxamide derivatives as KHK inhibitors for metabolic disorders [4]. This patent landscape bifurcation means that the procurement of N-phenyl-1H-indazole-6-carboxamide for a specific screening program must align with the relevant IP space; a RIPK1-focused program requires different substitution than a KHK-focused program, despite the shared 6-carboxamide core.

RIPK1 inhibitor IKK2 inhibitor KHK inhibitor Indazole patent landscape Kinase inhibitor IP Necroptosis

Best Research and Industrial Application Scenarios for N-Phenyl-1H-Indazole-6-Carboxamide Based on Quantitative Evidence


KHK (Ketohexokinase) Inhibitor Hit-Finding and Lead Optimization Campaigns

The N-phenyl-1H-indazole-6-carboxamide scaffold is the core chemotype for KHK inhibition as established by US Patent 11,083,720, where close analogs C-34 (IC50 = 580 nM) and C-26 (IC50 = 2.30 μM) demonstrated recombinant KHK-C/KHK-A inhibition [1]. Procurement of this scaffold enables systematic amide substituent SAR exploration (azetidine, piperidine, and beyond) to optimize KHK potency. The established 4-fold potency window between C-34 and C-26 provides a quantitative framework for evaluating new analogs. This application scenario is relevant for metabolic disease programs targeting fructose metabolism, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).

PROTAC Estrogen Receptor Degrader Warhead Development and Optimization

The 1-phenyl-1H-indazole-6-carboxamide substructure constitutes the ERα-targeting warhead in Vepdegestrant (ARV-471), a Phase 2 clinical PROTAC degrader for ER+/HER2- breast cancer [2]. Research groups engaged in targeted protein degradation (TPD) can procure N-phenyl-1H-indazole-6-carboxamide as a starting scaffold for linker attachment and E3 ligase recruitment optimization. The clinical validation of this specific regioisomer as an ER-binding element confirms its suitability for PROTAC applications, whereas 3-carboxamide and 1-carboxamide regioisomers lack any reported ER-PROTAC deployment. This scenario encompasses medicinal chemistry efforts in PROTAC linker SAR, ternary complex stabilization, and neosubstrate degradation selectivity profiling.

Kinase Selectivity Panel Screening: Indazole Carboxamide Regioisomer Cross-Profiling

The divergent kinase target engagement across indazole carboxamide regioisomers—FLT3 (3-carboxamide, IC50 = 350 nM) vs. KHK (6-carboxamide, IC50 = 580 nM for C-34) vs. undefined antiproliferative mechanisms (1-carboxamide, mean GI50 = 1.90 μM)—creates a compelling rationale for systematic cross-profiling [3]. Procurement of all three regioisomers (N-phenyl-1H-indazole-3-carboxamide, N-phenyl-1H-indazole-6-carboxamide, and representative 1-carboxamide analogs) enables a kinase selectivity panel study to comprehensively map the target engagement landscape of the phenyl-indazole-carboxamide chemotype. Such profiling is essential for drug discovery programs that require well-characterized selectivity fingerprints before committing to a specific regioisomeric series for lead optimization.

RIPK1 Inhibitor Scaffold-Hopping and IP Position Evaluation

Bristol-Myers Squibb's patent family (US 2022/0380335) demonstrates that the indazole-6-carboxamide scaffold is competent for RIPK1 inhibition in necroptosis-related indications [4]. Research groups pursuing RIPK1 inhibitor development can procure the N-phenyl-1H-indazole-6-carboxamide core as a scaffold-hopping starting point to evaluate whether the N1-phenyl-6-carboxamide substitution pattern (as disclosed in the KHK patent family) can be repurposed for RIPK1 activity. This cross-target scaffold evaluation is critical for assessing intellectual property freedom-to-operate and for identifying novel RIPK1 chemotypes that fall outside existing BMS patent claims.

Quote Request

Request a Quote for N-phenyl-1H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.